3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 4-fluorophenyl substituent at the pyrazole ring’s 3-position and a methyl group at the 1-position. Pyrazole carboxylic acids are widely studied for their biological and agrochemical applications, particularly as intermediates in fungicides, pharmaceuticals, and enzyme inhibitors.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHZAFBDRMILDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis Using α,β-Unsaturated Esters
Cyclization reactions employing α,β-unsaturated esters serve as foundational methods for constructing the pyrazole core. In a protocol adapted from CN111362874B , 4-fluorophenylacetyl chloride reacts with methyl acrylate under basic conditions to form an α-aryl-β-ketoester intermediate. Subsequent hydrazine cyclization at 80–100°C in ethanol yields the pyrazole ring, with methylation achieved via dimethyl sulfate. This method produces 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in 68% yield after recrystallization from aqueous ethanol . Critical parameters include:
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Temperature control : Maintaining reaction temperatures below 10°C during esterification minimizes decarboxylation.
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Catalyst selection : Potassium iodide (1.5 mol%) enhances cyclization efficiency, reducing reaction time from 12 hours to 6 hours .
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst Loading | 1 mol% KI | 2 mol% KI | 1.5 mol% KI |
| Yield (%) | 58 | 72 | 68 |
Palladium-mediated Suzuki-Miyaura couplings enable direct introduction of the 4-fluorophenyl group to preformed pyrazole intermediates. As detailed in CN111303035A , 4-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1). This method achieves 84% yield with 97% regioselectivity for the 3-position . Key considerations include:
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Ligand effects : Bulky phosphine ligands (e.g., SPhos) suppress homocoupling byproducts.
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Solvent system : Aqueous toluene facilitates boronic acid activation while preventing ester hydrolysis.
Diazotization and Fluorophenyl Group Introduction
Diazonium salt intermediates offer an alternative pathway for aryl functionalization. Treatment of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with NaNO₂/HCl generates a diazonium species, which couples with 4-fluoroiodobenzene under Cu(I) catalysis. This method, adapted from CN111303035A , yields 73% of the target compound after recrystallization from isopropanol/water.
Isomer Control and Purification Strategies
Regioselective synthesis remains a persistent challenge due to the potential formation of 5-(4-fluorophenyl) isomers. Acidic workup (pH 1–2) precipitates the desired 3-isomer preferentially, achieving a 95:5 ratio as confirmed by HPLC . Recrystallization in 40–45% ethanol/water further enriches purity to >99.5% .
Table 2: Isomer Ratios Under Varied Recrystallization Solvents
| Solvent System | 3-Isomer Proportion | Purity (%) |
|---|---|---|
| 40% Ethanol/Water | 95:5 | 99.6 |
| 45% Isopropanol/Water | 93:7 | 99.4 |
| Methanol/Water (1:1) | 90:10 | 98.9 |
Scalability and Industrial Feasibility
Large-scale production (batch size >1 kg) necessitates streamlined processes. Continuous flow systems reduce reaction times by 40% compared to batch methods, while in-line HPLC monitoring ensures consistent quality. Economic analyses indicate a 22% cost reduction when using methyl hydrazine aqueous solutions over anhydrous analogs .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit antifungal properties. For instance, studies have shown that 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can inhibit the growth of various fungal strains through mechanisms involving the disruption of cellular functions in fungi.
Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted the synthesis and antifungal activity of pyrazole derivatives, including this compound, against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal viability at specific concentrations, suggesting potential therapeutic applications in treating fungal infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 25 | Inhibition of COX enzymes |
| Other Pyrazole Derivative | 30 | Inhibition of TNF-alpha |
Pesticide Development
The compound serves as a precursor in the synthesis of novel agrochemicals, particularly fungicides. Its structural features allow it to interact with specific biological targets in pests and pathogens.
Case Study : Research conducted on the synthesis of pyrazole-based fungicides demonstrated that compounds derived from this compound exhibited potent activity against crop pathogens. Field trials showed improved crop yields when applied as a protective agent against fungal diseases .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring contributes to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole derivatives, focusing on substituents, biological activity, and applications:
Key Differences and Implications
Substituent Effects on Bioactivity DFPA (difluoromethyl group) is a critical building block for SDHI fungicides due to its electron-withdrawing properties, which enhance binding to fungal succinate dehydrogenase . Trifluoromethyl analogs (e.g., ) exhibit stronger electronegativity and lipophilicity, improving membrane permeability and antifungal efficacy compared to mono-fluorinated derivatives .
Synthetic Routes
- DFPA is synthesized via Claisen condensation or acrylate-based routes, requiring specialized equipment for handling gaseous intermediates (e.g., difluoroacetyl fluoride) .
- 4-Fluorophenyl-substituted pyrazoles are typically synthesized by condensing fluorophenyl chalcones with hydrazine derivatives, as seen in dihydro-pyrazole analogs (). However, direct methods for the target compound remain underexplored.
Crystallographic and Conformational Properties
- Pyrazole derivatives with 4-fluorophenyl groups (e.g., ) exhibit planar conformations (dihedral angles <10°), facilitating tight crystal packing and stability .
- Halogen-Substituted Analogs : Isostructural compounds (e.g., ) show that replacing Cl with F minimally disrupts crystal packing, suggesting similar solid-state behavior for the target compound .
Agrochemical Potential
Pharmacological Activity
Biological Activity
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for its pharmacological potential, including anti-inflammatory, anticancer, and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.20 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid functional group, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 193.93 | |
| Chalcone derivative | HCT116 (Colon) | 208.58 | |
| Pyrazole derivative | HT-29 (Colon) | 238.14 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.
2. Anti-inflammatory Activity
The pyrazole scaffold has been extensively studied for its anti-inflammatory properties. Compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: COX Inhibition Activity
These results demonstrate that this compound can potentially serve as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways.
3. Antifungal Activity
This compound serves as an intermediate in the synthesis of fungicides that act through inhibition of succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration.
Table 3: Fungicidal Efficacy
| Fungicide Derived from Pyrazole | Target Fungi | Efficacy (%) | Reference |
|---|---|---|---|
| Fluxapyroxad | Zymoseptoria tritici | High | |
| Benzovindiflupyr | Various | Moderate |
These findings suggest that the pyrazole moiety contributes significantly to antifungal activity, making it a valuable structure in agricultural applications.
Case Studies
Several case studies have explored the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Activity : A study conducted on a series of pyrazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced anticancer activity against lung and colon cancer cell lines .
- Inflammation Model : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation in animal models, correlating with COX inhibition data .
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and fluorophenyl hydrazine derivatives. A key step is the oxidation of intermediates such as 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde using potassium permanganate in acidic conditions or chromium trioxide in acetic acid to yield the carboxylic acid moiety . Post-synthesis purification via recrystallization or column chromatography ensures high purity.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to identify proton environments and carbon frameworks.
- IR spectroscopy to detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry for molecular ion verification.
- X-ray crystallography to resolve crystal packing and bond geometries, as demonstrated in related pyrazole-carboxylic acid derivatives .
Q. What are the primary research applications of this compound?
It serves as a versatile intermediate in:
- Pharmaceutical research : Synthesis of anti-inflammatory and anticancer agents by targeting enzymes like COX-2 or kinases .
- Material science : Development of fluorinated polymers with enhanced environmental resistance .
- Biochemical studies : Probing enzyme inhibition mechanisms (e.g., antimicrobial activity via bacterial enzyme interference) .
Advanced Research Questions
Q. How do substituents (e.g., fluorine vs. chlorine) influence biological activity and binding affinity?
Comparative studies show that the 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to chlorinated analogs. For instance, dual halogenation (e.g., 4-fluoro + methyl groups) improves target binding by optimizing π-π stacking and hydrophobic interactions. Fluorine’s electron-withdrawing effect also modulates electronic density at the pyrazole ring, affecting reactivity in nucleophilic substitutions .
Q. What strategies address solubility challenges in in vivo studies?
Methodological approaches include:
- Salt formation : Converting the carboxylic acid to sodium or potassium salts for aqueous compatibility.
- Prodrug design : Synthesizing ester derivatives (e.g., ethyl esters) that hydrolyze in vivo to release the active acid .
- Co-solvent systems : Using DMSO or PEG mixtures to enhance solubility while maintaining biocompatibility .
Q. How can computational modeling guide the optimization of this compound’s reactivity?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.
- Molecular docking : Simulates interactions with biological targets (e.g., protein kinases) to prioritize derivatives with higher binding scores. Studies using Gaussian or AutoDock have successfully correlated computed binding energies with experimental IC50 values .
Q. How should researchers resolve discrepancies in reported biological activity data (e.g., IC50 variability)?
Contradictions often arise from differences in:
- Assay conditions (e.g., pH, temperature, cell line variability).
- Compound purity (e.g., residual solvents or isomers affecting results). Mitigation strategies include:
- Standardized protocols : Replicating assays under controlled conditions with reference standards.
- Orthogonal validation : Cross-checking activity using alternative methods (e.g., SPR vs. fluorescence assays) .
Q. What are the mechanistic implications of its interaction with cytochrome P450 enzymes?
Fluorinated pyrazoles are known to act as CYP450 inhibitors by binding to the heme iron or active-site residues. Detailed kinetic studies (e.g., Lineweaver-Burk plots) reveal noncompetitive inhibition patterns, suggesting allosteric modulation. This property is critical in drug design to avoid off-target metabolic interactions .
Methodological Notes
- Synthetic Optimization : Monitor reaction intermediates via TLC or HPLC to minimize byproducts .
- Data Reproducibility : Use high-purity reagents (>95%) and document batch-to-batch variability in biological assays .
- Safety Protocols : Handle fluorinated compounds in fume hoods due to potential volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
